Calculated Lipophilicity (LogP) Advantage Over the Non-Fluorinated Parent Compound
The target compound exhibits a calculated LogP of 4.10 compared with 3.70 for 1,5-diphenylpentan-3-one (the non-fluorinated parent), representing a ΔLogP of +0.40 [1]. This difference is driven by the electron-withdrawing and lipophilic character of the para-fluorine substituents. The enhanced lipophilicity predicts stronger retention in reversed-phase chromatographic systems and increased membrane partitioning potential, both of which are critical parameters in medicinal chemistry screening cascades [2].
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | Calculated LogP = 4.0993 (Chemsrc computational model) |
| Comparator Or Baseline | 1,5-Diphenylpentan-3-one (CAS 5396-91-8): PubChem XLogP3-AA = 3.70 |
| Quantified Difference | ΔLogP = +0.40 (target more lipophilic) |
| Conditions | Computed LogP values from different algorithmic models (Chemsrc model vs PubChem XLogP3); cross-study comparison, not a single head-to-head experiment |
Why This Matters
The 0.4 LogP unit difference translates to an approximately 2.5-fold higher predicted octanol-water partition coefficient, directly impacting extraction efficiency, LC retention time, and implicit membrane permeability — key considerations when selecting a building block for drug-like molecule synthesis.
- [1] PubChem. 1,5-Diphenylpentan-3-one, CID 21496. Computed XLogP3-AA = 3.7. National Library of Medicine. Accessed 2026. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. PMID: 11259830. View Source
